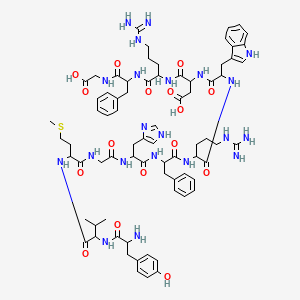
2,5-Diaminoterephthalonitrile
Übersicht
Beschreibung
2,5-Diaminoterephthalonitrile is a chemical compound that serves as a building block in polymer chemistry and combinatorial chemistry. It is characterized by its two amine groups and a terephthalate backbone, which allows for a high degree of diversification in chemical synthesis. This compound is particularly notable for its role in the synthesis of rigid rod polymers and as a scaffold for combinatorial chemistry, where it can be used to create a variety of fluorescent tetracarboxyamides .
Synthesis Analysis
The synthesis of 2,5-diaminoterephthalonitrile derivatives, such as 2,5-diaminoterephthalamide (DATA), has been optimized to achieve high yields through a two-step process. Initially, amination of 2,5-dicarbomethoxy-1,4-cyclohexanedione (succinoyl succinate) with ammonium acetate is performed, followed by aromatization in the same pot. The resulting enamino ester is then ammonolysed with excess ammonia to produce DATA. This method provides a straightforward approach to synthesizing DATA, which is a precursor for further polymerization reactions .
Molecular Structure Analysis
The molecular structure of 2,5-diaminoterephthalonitrile derivatives is central to their utility in polymer chemistry. The presence of two amine groups and two carboxylic acid moieties allows for multiple points of diversification. This structure enables the compound to act as a scaffold in combinatorial chemistry, leading to the creation of various compounds with a central aromatic ring that can function as a fluorescence chromophore .
Chemical Reactions Analysis
In the context of polymer chemistry, 2,5-diaminoterephthalonitrile derivatives can undergo direct polycondensation with terephthalic acid in a strong acid environment. This reaction is more effective than polycondensation with terephthaloyl dichloride followed by cyclization in dehydrating strong acid. However, the resulting polymer from DATA and terephthalic acid exhibited low solubility, which posed challenges for further processing into fibers due to high viscosity and unfavorable viscoelastic behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2,5-diaminoterephthalonitrile derivatives are influenced by the synthesis process and the molecular structure of the compound. The low solubility of the polymer synthesized from DATA and terephthalic acid limits its processability. The high viscosity and unfavorable viscoelastic properties at low concentrations prevent the formation of satisfactory fibers, and attempts to achieve higher concentrations to improve these properties were unsuccessful in the solvent systems studied .
Wissenschaftliche Forschungsanwendungen
Chromophore and Fluorescence Properties
2,5-Diaminoterephthalonitrile (DAT) is recognized for its remarkable fluorescence properties. It serves as a chromophore containing two carboxylate and two amino functions, enabling orthogonal functionalization with various functional units. This versatility makes it suitable for diverse applications in life sciences and materials science. In one study, DAT's amino functions were alkylated for coupling with retinoic acid and fullerene C60, facilitating research on photoinduced electron transfer processes (Buschbeck & Christoffers, 2018). Additionally, its use in "turn on" probes where fluorescence quantum yields increase significantly upon reacting with a target has been noted, alongside its efficient emission in solid-state applications (Christoffers, 2018).
Optical Waveguide and Polarized Emission
DAT's structural simplicity has led to the synthesis of crystals displaying bright emission, waveguide properties, and linear polarization of emitted light. These crystals can achieve amplified spontaneous emission (ASE), including red ASE, with high gain coefficients. This suggests potential applications in organic solid-state lasers (Tang et al., 2017).
Electron Transfer and Excitation Processes
DAT derivatives are not only efficient fluorescence dyes but also redox-active, allowing electrochemical manipulation of spectral properties. Studies have shown that DATs can be oxidized in two one-electron steps with the first step being quasi-reversible. These properties, alongside established correlations between formal potential of first oxidation and absorption or fluorescence emission wavelengths, underline DAT's relevance in dye applications (Markovic et al., 2019).
Scaffolding for Combinatorial Chemistry
DAT's structural attributes, featuring four points of diversification, render it an excellent scaffold for combinatorial chemistry. Its synthesis involves a straightforward process, with the resulting platform transformed by stepwise deprotection and amidation into tetra-amides. This central aromatic ring as a fluorescence chromophore has vast potential in combinatorial chemistry (Pflantz & Christoffers, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,5-diaminobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVJDQRJKTVAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669287 | |
| Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminoterephthalonitrile | |
CAS RN |
75636-88-3 | |
| Record name | 2,5-Diaminobenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)
![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)





![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)

